Bis(nonylphenyl) glutarate
Description
Bis(nonylphenyl) glutarate is a diester derivative of glutaric acid, where two nonylphenyl groups are esterified to the carboxyl groups of glutaric acid. Glutarate esters generally enhance solubility and bioavailability compared to free glutaric acid, as seen in diethyl glutarate (DEG), which improves CD8+ T cell differentiation at lower doses than glutaric acid . The nonylphenyl groups in this compound likely confer hydrophobicity, making it suitable for applications requiring membrane permeability or compatibility with non-polar matrices.
Properties
CAS No. |
93982-12-8 |
|---|---|
Molecular Formula |
C35H52O4 |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
bis(2-nonylphenyl) pentanedioate |
InChI |
InChI=1S/C35H52O4/c1-3-5-7-9-11-13-15-22-30-24-17-19-26-32(30)38-34(36)28-21-29-35(37)39-33-27-20-18-25-31(33)23-16-14-12-10-8-6-4-2/h17-20,24-27H,3-16,21-23,28-29H2,1-2H3 |
InChI Key |
XOLPFCCYOWNLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCCC(=O)OC2=CC=CC=C2CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The preparation of bis(nonylphenyl) glutarate involves the esterification of glutaric acid with nonylphenol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Bis(nonylphenyl) glutarate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis(nonylphenyl) glutarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving protein interactions and crosslinking.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a component in biomedical materials.
Industry: It is used in the production of polymers and as a plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of bis(nonylphenyl) glutarate involves its interaction with molecular targets through ester linkages. These interactions can lead to the formation of crosslinked networks in polymers and proteins. The compound can also undergo hydrolysis to release nonylphenol and glutaric acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Disuccinimidyl Glutarate (DSG)
- Structure : Contains two succinimidyl ester groups linked via a glutarate spacer.
- Applications : A homobifunctional cross-linker for protein-protein interactions. Membrane-permeable and effective in dimerizing proteins like KtrB, as shown by Western blot analysis .
- Spacer Length : ~7.7 Å, shorter than other cross-linkers like bis(sulfosuccinimidyl) glutarate (BS2G) .
Bis(sulfosuccinimidyl) Glutarate (BS2G)
- Structure : Sulfonated succinimidyl ester groups enhance water solubility.
- Applications : Used for studying protein complexes (e.g., FocA-PflB interaction) due to its polarity and water solubility .
- Cross-Linking Specificity : Prefers lysine residues in hydrophilic regions, contrasting with DSG’s preference for hydrophobic domains .
1,5-Dibenzyl Glutarate
- Structure : Benzyl ester groups attached to glutaric acid.
- Properties : Higher hydrophobicity (XLogP3 = 3.2) compared to BS2G, with applications in organic synthesis and polymer chemistry .
Diethyl Glutarate (DEG)
- Structure : Ethyl ester groups.
- Biological Activity : Enhances CD8+ T cell differentiation at lower concentrations than glutaric acid, demonstrating esterification’s role in cellular uptake .
Key Comparative Data
Mechanistic and Functional Insights
- Cross-Linker Polarity: BS2G (polar) and DSG (non-polar) with identical spacer lengths exhibit distinct cross-linking patterns in bovine serum albumin, highlighting the role of hydrophobicity in target selection .
- Spacer Length Effects: In KtrB dimerization, longer cross-linkers (e.g., 16 Å ethyleneglycol bis(succinimidylsuccinate)) showed reduced monomer band intensity, suggesting spacer length modulates cross-linking efficiency .
- Metabolic Relevance: Glutarate esters like DEG bypass cellular uptake limitations of free glutaric acid, enhancing immunomodulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
